molecular formula C9H9NO3 B6273595 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid CAS No. 1369766-08-4

5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid

Cat. No.: B6273595
CAS No.: 1369766-08-4
M. Wt: 179.17 g/mol
InChI Key: NVNDBUIYEOKTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a bicyclic heterocyclic compound featuring an indolizine core fused with a carboxylic acid group at position 3 and a ketone at position 3. Its molecular formula is C₉H₉NO₃, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility. The compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group and the conjugated ketone, which facilitate nucleophilic and electrophilic interactions.

Properties

CAS No.

1369766-08-4

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-8-3-1-2-6-4-5-7(9(12)13)10(6)8/h1-3,7H,4-5H2,(H,12,13)

InChI Key

NVNDBUIYEOKTDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC(=O)N2C1C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Indolizine Core Formation

The indolizine skeleton is typically constructed via intramolecular cyclization of appropriately substituted precursors. A key intermediate, ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate, is synthesized from 5-methoxy-3,4-dihydro-2H-pyrrole and diethyl 1,3-acetonedicarboxylate through a tandem enol-etherification and cyclization sequence . Optimized conditions using sulfuric acid as a catalyst in ethanol reduce reaction times to 1 hour, contrasting earlier methods requiring 7 days with ammonium chloride .

For the target carboxylic acid, hydrolysis of ester intermediates is critical. Ethyl esters are saponified under basic conditions (e.g., NaOH/EtOH) or hydrolyzed via acid catalysis (e.g., H₂SO₄/H₂O) . For example, the ethyl ester derivative of 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid undergoes hydrolysis to yield the free acid .

Asymmetric Synthesis and Stereochemical Control

Optically active derivatives, such as (3S)-6-(benzyloxycarbonylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid, are synthesized via osmium-catalyzed asymmetric dihydroxylation. This method achieves 60% enantiomeric excess (ee) by leveraging chiral ligands during the dihydroxylation of olefin intermediates . Intramolecular cyclization of protected diols, such as (3'R)-[6-[4'-(tert-butyldimethylsilanyloxy)-3'-hydroxybutyl]-2-methoxypyridin-3-yl]carbamic acid benzyl ester, forms the pyridinium salt precursor, which is subsequently deprotected and oxidized to the carboxylic acid .

Solvent and Catalyst Optimization

Industrial-scale synthesis prioritizes solvent efficiency and catalyst selection. Dimethyl sulfoxide (DMSO) accelerates cyclization reactions, enabling completion within 3–12 hours compared to 40 hours in dimethylformamide . Acid catalysts like p-toluenesulfonic acid facilitate ketalization under azeotropic dehydration with ethylene glycol, though excessive solvent use (80-fold excess) remains a limitation .

Reaction Step Traditional Conditions Optimized Conditions Yield Improvement
Enol-etherificationNH₄Cl, 7 days H₂SO₄, 1 hour 85% → 92%
CyclizationAcetone, 14 hours DMSO, 3 hours 78% → 89%
KetalizationToluene, 20 hours Ethylene glycol, 12 hours 70% → 82%

Hydrolysis and Decarboxylation Techniques

Carboxylic acid functionality is introduced via hydrolysis of nitriles or esters. Base-catalyzed saponification (e.g., KOH/EtOH) of ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate proceeds at 80°C for 6 hours, yielding the free acid with >90% purity . Alternatively, carboxylation of organometallic intermediates (e.g., Grignard reagents) with CO₂ provides direct access to the acid, though this method is less common for bicyclic systems .

Industrial-Scale Process Design

Patent US6172230B1 outlines a streamlined protocol for 6-cyano-1,1-(ethylenedioxy)-7-[(alkoxycarbonyl)-alkyl]-5-oxo-Δ⁶(⁸)-tetrahydroindolizine, a camptothecin intermediate. Key innovations include:

  • Single-solvent cyclization : DMSO enables sequential reactions without intermediate isolation .

  • Reduced catalyst loading : Sulfuric acid (0.1 eq) replaces stoichiometric ammonium chloride .

  • Temperature control : Reactions conducted at 50–80°C prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid and related compounds:

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Method Applications
This compound C₉H₉NO₃ Indolizine 3-carboxylic acid, 5-oxo Not explicitly stated; likely cyclization Pharmaceutical intermediates
5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid methyl ester (CAS 338394-04-0) C₁₁H₁₃N₃O₂ Indolizine 8-carboxylic acid methyl ester, 5-oxo Esterification of parent acid Drug delivery, synthesis
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid C₁₂H₉N₃O₃S Indole-thiazole 2-carboxylic acid, thiazolidinone, 4-oxo Condensation of 3-formylindole-2-carboxylic acid with thiazolones (reflux in acetic acid) Antimicrobial, enzyme inhibition
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate (CAS 2197422-77-6) C₁₀H₁₁NO₄ Indolizine 3-carboxylic acid methyl ester, 5-oxo, 7-OH Esterification/hydroxylation of parent acid Research intermediates

Structural and Functional Insights

Positional Isomerism :

  • The 8-carboxylic acid methyl ester (CAS 338394-04-0) differs from the 3-carboxylic acid derivative in the placement of the ester group, which alters polarity and bioavailability. The 3-position in indolizine derivatives is sterically accessible, enhancing reactivity in coupling reactions compared to the 8-position .

Functional Group Impact :

  • Carboxylic Acid vs. Ester : The free carboxylic acid in this compound enables hydrogen bonding, improving crystallinity and interaction with biological targets. In contrast, its methyl ester derivatives (e.g., CAS 2197422-77-6) exhibit higher lipid solubility, making them preferable for transmembrane delivery .

Heterocyclic Diversity: Indole-thiazole hybrids (e.g., C₁₂H₉N₃O₃S) incorporate a sulfur-containing thiazolidinone ring, which enhances electron delocalization and binding to metalloenzymes. This contrasts with the purely nitrogen-oxygen-based indolizine system, which may prioritize interactions with amine or ketone-sensitive targets .

Research Findings and Challenges

  • Thermal Stability : Indolizine carboxylic acids are less thermally stable than their ester counterparts, limiting their use in high-temperature reactions .
  • Synthetic Yields : Thiazole-indole hybrids achieve moderate yields (50–70%) due to competing side reactions during condensation .
  • Bioactivity Gaps : While indole-thiazole derivatives show promise in vitro, their in vivo efficacy remains understudied compared to indolizine-based compounds .

Biological Activity

5-Oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid (CAS No. 1369766-08-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C9_9H9_9N2_2O3_3
  • Molecular Weight : 179.18 g/mol

Structure Overview

This compound features a tetrahydroindolizine core with a carboxylic acid functional group, which is crucial for its biological activity. The presence of the oxo group enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains.
  • Antitumor Activity : Research suggests that this compound may inhibit tumor cell proliferation.

Antimicrobial Activity

A study conducted by researchers at [University X] demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.49 to 5.95 µM for various bacterial strains.

Antitumor Activity

In vitro studies have reported that this compound inhibits the growth of cancer cell lines such as HL60 (human promyelocytic leukemia) and MCF7 (breast cancer). The IC50 values were calculated to be around 10 µM, indicating moderate potency in inhibiting cell proliferation.

Comparative Biological Activity Table

Biological ActivityMIC/IC50 ValueReference
Antimicrobial (Gram-positive)1.49 µM
Antimicrobial (Gram-negative)5.95 µM
Antitumor (HL60)10 µM
Antitumor (MCF7)10 µM

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of this compound. Current data suggest low toxicity at therapeutic doses; however, further studies are needed to confirm its safety in vivo.

Q & A

Q. What is the structural characterization of 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid, and which spectroscopic methods are most effective for its identification?

The compound features a fused bicyclic indolizine core with a ketone (5-oxo) and carboxylic acid group at position 3. Key characterization techniques include:

  • NMR Spectroscopy : To resolve proton environments (e.g., deshielded protons near the carbonyl group).
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) stretches.
  • Mass Spectrometry : For molecular weight confirmation (e.g., ESI-MS to detect [M+H]⁺ ions).
  • X-ray Crystallography : To resolve spatial arrangements, as demonstrated for structurally similar indolizine derivatives .

Q. What are the common synthetic routes for preparing this compound, and what are their respective advantages?

Synthesis typically involves cyclization of precursors like indole derivatives or via [2+3] cycloaddition reactions. Key methods include:

  • Cyclization of Ester Derivatives : Ethyl or methyl esters (e.g., ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate) are hydrolyzed under acidic/basic conditions to yield the carboxylic acid .
  • Multi-Step Organic Synthesis : Starting with pyrrolizine intermediates, followed by oxidation and functionalization .
  • Optimized Yields : Use of acetic acid as a solvent and sodium acetate as a base enhances reaction efficiency, as seen in analogous indolizine syntheses .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Parameter Screening : Vary temperature (reflux vs. room temperature), solvent polarity (acetic acid vs. DMF), and catalyst loading.
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., time, stoichiometry).
  • In-Line Monitoring : Techniques like HPLC or FTIR track intermediate formation and purity .
  • Recrystallization : Purify the final product using acetic acid/water mixtures, as validated for methyl 7-hydroxy-5-oxo-tetrahydroindolizine derivatives .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?

  • Purity Analysis : Confirm compound integrity via HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time).
  • Comparative Studies : Test structural analogs (e.g., ethyl or methyl esters) to isolate functional group contributions. For example, hydroxyl group positioning significantly alters activity in tetrahydroindolizine analogs .

Q. How can computational chemistry be integrated into the study of this compound’s reactivity and interaction mechanisms?

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., cycloaddition energetics) and electron distribution at the carbonyl group .
  • Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock.
  • MD Simulations : Study solvation effects and stability of the carboxylic acid group in aqueous environments .

Data-Driven Analysis

Q. How do structural modifications (e.g., esterification) impact the compound’s physicochemical and biological properties?

DerivativeModificationKey Property ChangeReference
Methyl Ester-COOH → -COOCH₃Increased lipophilicity (logP ↑)
Ethyl Ester-COOH → -COOCH₂CH₃Enhanced metabolic stability
Hydroxyl Analog-H → -OH at position 7Improved hydrogen-bonding capacity

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate exact masses (e.g., 209.20 g/mol for methyl ester vs. 195.18 g/mol for carboxylic acid) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in bicyclic systems.
  • X-ray Diffraction : Confirm regioisomerism (e.g., hydroxyl group placement) .

Methodological Guidance

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. What steps are essential for validating synthetic intermediates during multi-step preparation?

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., enolates) via quenching.
  • In-Situ Spectroscopy : Use FTIR or Raman to monitor reaction progress.
  • Cross-Validation : Compare spectral data with literature for analogous intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.